Cas no 349095-04-1 (2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene)

2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene 化学的及び物理的性質
名前と識別子
-
- 2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene
- 4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde
- 2,5-Bis(hexyloxy)-1,4-bis[2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene
- 664944_ALDRICH
- 2,5-Bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene,97%
- 2,5-Bis(hexyloxy)-1,4-bis[2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene, 97%
- 2,5-BIS(HEXYLOXY)-1,4-BIS((2,5-BIS(HEXYLOXY)-4-FORMYL-PHENYLENEVINYLENE)BENZENE, 97%
- 349095-04-1
- DTXSID50573037
- RFRRVJVGGHCOGD-FMWAKIAMSA-N
- SCHEMBL235016
- 4,4'-{[2,5-Bis(hexyloxy)-1,4-phenylene]di[(E)ethene-2,1-diyl]}bis[2,5-bis(hexyloxy)benzaldehyde]
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- MDL: MFCD08276858
- インチ: InChI=1S/C60H90O8/c1-7-13-19-25-35-63-55-41-50(32-34-52-44-60(68-40-30-24-18-12-6)54(48-62)46-58(52)66-38-28-22-16-10-4)56(64-36-26-20-14-8-2)42-49(55)31-33-51-43-59(67-39-29-23-17-11-5)53(47-61)45-57(51)65-37-27-21-15-9-3/h31-34,41-48H,7-30,35-40H2,1-6H3/b33-31+,34-32+
- InChIKey: RFRRVJVGGHCOGD-FMWAKIAMSA-N
- ほほえんだ: CCCCCCOC1=CC(=C(C=C1C=CC2=CC(=C(C=C2OCCCCCC)C=O)OCCCCCC)OCCCCCC)C=CC3=CC(=C(C=C3OCCCCCC)C=O)OCCCCCC
計算された属性
- せいみつぶんしりょう: 938.66400
- どういたいしつりょう: 938.66356982g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 68
- 回転可能化学結合数: 42
- 複雑さ: 1160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 19.2
- トポロジー分子極性表面積: 89.5Ų
じっけんとくせい
- ゆうかいてん: 124-128 °C
- PSA: 89.52000
- LogP: 17.40700
2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 664944-1G |
2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene |
349095-04-1 | 97% | 1G |
¥4113.3 | 2022-02-24 | |
Cooke Chemical | S310479-1g |
2,5-Bis(hexyloxy)-1,4-bis[2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene |
349095-04-1 | 97% | 1g |
RMB 2591.38 | 2025-02-20 |
2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzeneに関する追加情報
2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene (CAS No. 349095-04-1): A Comprehensive Overview
2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene (CAS No. 349095-04-1) is a highly specialized organic compound that has garnered significant attention in advanced materials research. This conjugated polymer derivative belongs to the class of phenylenevinylene-based materials, which are widely studied for their unique optoelectronic properties. The compound's complex structure, featuring multiple hexyloxy side chains and formyl functional groups, makes it particularly interesting for applications in organic electronics and photonics.
The molecular architecture of 2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene consists of a central benzene core with extended conjugated systems through vinylene linkages. This design enhances π-electron delocalization, contributing to its remarkable charge transport properties and optical absorption characteristics. Researchers have focused on this compound due to its potential in developing next-generation organic photovoltaic devices and light-emitting diodes (OLEDs), addressing the growing demand for sustainable energy solutions and advanced display technologies.
Recent studies highlight the compound's excellent solubility in organic solvents, attributed to the presence of hexyloxy substituents. This property is crucial for solution-processable electronic devices, which are becoming increasingly important in the field of flexible electronics. The formyl groups in the molecular structure serve as reactive sites for further chemical modifications, allowing researchers to fine-tune the material's properties for specific applications. This adaptability makes CAS 349095-04-1 particularly valuable in materials science research.
In the context of organic semiconductors, 2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene demonstrates promising charge carrier mobility, a critical parameter for electronic device performance. The compound's absorption spectrum typically shows strong bands in the visible region, making it suitable for light-harvesting applications. These characteristics align well with current research trends focusing on energy-efficient materials and sustainable technologies, addressing global concerns about climate change and renewable energy sources.
The synthesis of 2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene typically involves multi-step organic reactions, including Wittig reactions and palladium-catalyzed couplings. Researchers have developed various synthetic routes to optimize yield and purity, as these factors significantly influence the material's performance in final applications. The compound's thermal stability and film-forming properties have been extensively characterized, providing valuable data for device engineers working on organic electronic applications.
From a commercial perspective, CAS 349095-04-1 represents an important building block in the development of advanced functional materials. The growing market for flexible displays and wearable electronics has increased demand for such specialized compounds. While still primarily used in research settings, the potential for scaling up production exists as applications move closer to commercialization. The compound's unique combination of properties positions it well in the competitive landscape of organic electronic materials.
Recent advancements in molecular engineering have led to derivatives of 2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene with enhanced performance characteristics. Researchers are particularly interested in modifying the side-chain architecture and introducing additional electron-withdrawing groups to optimize energy levels and intermolecular interactions. These developments contribute to the ongoing progress in organic electronics, a field that continues to attract substantial research funding and industrial interest.
The characterization of 2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene typically involves advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and UV-vis absorption spectroscopy. These methods provide crucial information about the compound's purity, molecular structure, and optical properties. Additionally, X-ray diffraction studies have been employed to understand the packing arrangement of molecules in solid state, which directly affects charge transport in devices.
Environmental considerations have become increasingly important in materials science, and 2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene offers potential advantages in this regard. Compared to traditional inorganic semiconductors, organic materials like this compound may enable more eco-friendly manufacturing processes and recyclable electronic devices. This aspect aligns with the global push toward green chemistry and sustainable material development, making the compound relevant to current environmental discussions.
Looking forward, research on 2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene and related compounds is expected to focus on improving device efficiency and long-term stability. The integration of these materials into printed electronics and large-area devices represents an important direction for future development. As the field of organic electronics matures, compounds like CAS 349095-04-1 will likely play increasingly important roles in commercial applications, bridging the gap between academic research and industrial implementation.
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